2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy-, dilithium salt

pamoate salt solubility counterion solubility comparison salt formation kinetics

2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy-, dilithium salt (CAS 59413-58-0), commonly referred to as dilithium pamoate or dilithium embonate, is the dilithium salt of pamoic acid (CAS 130-85-8). Pamoic acid itself is a symmetric dicarboxylic acid comprising two 3-hydroxy-2-naphthoic acid moieties bridged by a single methylene group.

Molecular Formula C23H14Li2O6
Molecular Weight 400.3 g/mol
CAS No. 59413-58-0
Cat. No. B13763347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy-, dilithium salt
CAS59413-58-0
Molecular FormulaC23H14Li2O6
Molecular Weight400.3 g/mol
Structural Identifiers
SMILES[Li+].[Li+].C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O
InChIInChI=1S/C23H16O6.2Li/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;/q;2*+1/p-2
InChIKeyWOVQWDBCQLVNRC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dilithium Pamoate (CAS 59413-58-0): Technical Baseline for the Bis-Naphthoate Salt Used in Long-Acting Pharmaceutical Formulations


2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy-, dilithium salt (CAS 59413-58-0), commonly referred to as dilithium pamoate or dilithium embonate, is the dilithium salt of pamoic acid (CAS 130-85-8). Pamoic acid itself is a symmetric dicarboxylic acid comprising two 3-hydroxy-2-naphthoic acid moieties bridged by a single methylene group [1]. The dilithium salt (C23H14Li2O6, MW 400.24 g/mol) belongs to a broader class of pamoate salts—including disodium, dipotassium, and dicesium variants—that serve as counterion sources for preparing poorly soluble, long-acting pharmaceutical salts of basic drug substances [2]. In pharmaceutical R&D and industrial procurement, this compound is valued primarily as a stoichiometric reagent for generating pamoate salts with extended-release profiles, rather than as a standalone active pharmaceutical ingredient [3].

Why Pamoate Salt Selection Cannot Be Generic: Counterion Identity Controls Solubility, Dissolution Kinetics, and Drug Loading in Dilithium Pamoate (CAS 59413-58-0)


Pamoate salts are not interchangeable commodities. Although the pamoate dianion is the pharmacologically and functionally relevant species in long-acting formulations, the specific counterion—lithium versus sodium, potassium, or cesium—directly governs critical performance parameters. The equilibrium solubility of the pamoate salt reagent itself dictates the kinetics of in situ salt formation with a basic drug substance; a reagent that dissolves too rapidly can produce undesired rapid precipitation or amorphous material with poor batch-to-batch reproducibility, while a reagent with excessively low solubility may lead to incomplete reaction and low yields [1]. Furthermore, the counterion influences the crystal lattice energy of the resulting drug–pamoate complex, which in turn modulates the dissolution rate and duration of release from the final dosage form [2]. Substituting dilithium pamoate with disodium pamoate—or, worse, with the free acid—without verifying compatibility can alter the stoichiometry, polymorphic form, residual ion content, and ultimately the in vivo release profile of the drug product.

Quantitative Differentiation of Dilithium Pamoate (CAS 59413-58-0) Versus Closest Analogs: 5 Evidence Dimensions for Procurement Decision-Making


Aqueous Solubility Differential: Dilithium Pamoate (≥25 mg/mL) Versus Disodium Pamoate (86 mg/mL) Governs Salt-Formation Kinetics

The aqueous solubility of dilithium pamoate is approximately ≥25 mg/mL (≥62.5 mM) at ambient temperature, as reported for the compound in water [1]. In contrast, the disodium pamoate salt (CAS 6640-22-8) exhibits an aqueous solubility of 86 mg/mL (~199 mM) at 25 °C according to vendor batch-test data . This represents an approximately 3.4-fold higher molar solubility for the disodium analog. The lower aqueous solubility of the dilithium salt means that, when used as a reagent for pamoate salt formation with basic drug substances, it dissolves more slowly and maintains a lower instantaneous concentration of the pamoate dianion in the reaction medium, which can favor more controlled nucleation and crystal growth of the target drug–pamoate complex, potentially improving crystallinity and batch consistency [2].

pamoate salt solubility counterion solubility comparison salt formation kinetics

Pamoate Mass Fraction Efficiency: Dilithium Salt Delivers ~8% More Pamoate Equivalents Per Gram Than Disodium Salt

The molecular weight of dilithium pamoate is 400.24 g/mol (C23H14Li2O6), while the disodium analog has a molecular weight of 432.33 g/mol (C23H14Na2O6) . The pamoate dianion (C23H14O6²⁻) has a formula mass of approximately 386.35 g/mol. Consequently, the gravimetric pamoate content of the dilithium salt is approximately 96.5% (386.35/400.24), versus approximately 89.4% (386.35/432.33) for the disodium salt. This difference of ~7.1 percentage points translates to a relative advantage of ~8.0% more pamoate equivalents delivered per unit mass of reagent [1]. In practical terms, to deliver 1.0 mole of pamoate dianion for drug salt formation, 400.2 g of dilithium salt is required versus 432.3 g of disodium salt—a material saving of 32.1 g per mole of reaction.

pamoate stoichiometry molecular weight comparison counterion mass efficiency

Sustained-Release Performance: Pamoate Counterion Reduces API Solubility ~1250-Fold and Outperforms Stearate, Palmitate, and Oleate Salts

In a direct comparative study of four hydrophobic salt forms of memantine, the pamoate salt (Mem-Pam) reduced equilibrium solubility in simulated body fluid by 99.6% relative to memantine free base—the largest reduction among all salts tested. By comparison, memantine oleate (Mem-Ole) reduced solubility by 95.1%, memantine stearate (Mem-Ste) by 96.2%, and memantine palmitate (Mem-Pal) by 96.7% [1]. Critically, the in vitro drug release ranking from nanosuspensions was Mem-Ste > Mem-Pal ≈ Mem-Ole > Mem-Pam, with Mem-Pam demonstrating the slowest release and sustaining near zero-order kinetics for 7 days (y = 0.5499x + 7.5942, r = 0.9883) [1]. In a separate study, memantine–pamoic acid salt formation reduced aqueous solubility by approximately 1250-fold compared to memantine hydrochloride, and plasma levels of memantine remained detectable up to 24 days following intramuscular administration in rats [2]. These data establish the pamoate anion—and by extension pamoate salt reagents including dilithium pamoate—as the highest-performing counterion for achieving extended-duration release among commonly evaluated hydrophobic salt formers.

long-acting injectable pamoate sustained release counterion performance ranking

GPR35 Pharmacological Activity: Shared Pamoate Pharmacophore with EC50 79 nM, Counterion Selection Impacts Dissolution-Mediated Bioavailability

Pamoic acid and its disodium salt act as potent agonists of the orphan G protein-coupled receptor GPR35, with an EC50 of 79 nM in β-arrestin recruitment assays . The disodium salt additionally induces GPR35 internalization with an EC50 of 22 nM and activates ERK1/2 with EC50 values of 22 nM and 65 nM, respectively . These pharmacological activities are inherent to the pamoate dianion pharmacophore and are therefore shared across salt forms, including the dilithium salt. However, the counterion identity—lithium versus sodium—can affect the dissolution rate and, consequently, the local concentration of the pamoate species at the site of administration, which in turn may modulate the onset and duration of GPR35-mediated effects such as antinociception . In research settings where the pamoate salt reagent is used both as a formulation counterion and as a pharmacological tool compound, the dilithium salt offers the combination of GPR35 agonist activity with the formulation engineering advantages described in Evidence Items 1–3 above.

GPR35 agonist pamoic acid pharmacology orphan receptor

Counterion Ionic Radius and Crystal Engineering: Lithium (0.76 Å) Versus Sodium (1.02 Å) Influences Drug–Pamoate Complex Crystal Packing

The ionic radius of Li⁺ (0.76 Å in octahedral coordination) is substantially smaller than that of Na⁺ (1.02 Å) [1]. This size differential carries consequences for the crystal packing of the resulting drug–pamoate complexes. Pamoic acid is widely used in pharmaceutical formulation as a pamoate salt, and the crystal structure of the resulting complex—whether a true salt or a cocrystal—depends sensitively on the counterion and crystallization conditions [2]. A detailed analysis of pamoic acid in its neutral, anionic, and dianionic forms within the Cambridge Structural Database (CSD) has revealed that pamoate salts can adopt multiple crystalline phases depending on the counterion identity and solvent system [2]. The smaller lithium ion may favor tighter crystal packing with shorter intermolecular distances, potentially yielding drug–pamoate complexes with higher lattice energy and correspondingly slower dissolution rates compared to sodium-derived complexes [3]. Although no direct head-to-head crystallographic comparison between dilithium and disodium pamoate drug salts has been published, the class-level inference from ionic radius considerations and the established principle that counterion size modulates salt solubility provides a physicochemical rationale for preferring the lithium salt when maximal dissolution retardation is desired.

crystal engineering ionic radius pamoate salt polymorphism

Procurement-Driven Application Scenarios for Dilithium Pamoate (CAS 59413-58-0): Where the Lithium Counterion Provides Quantifiable Advantage


Preparation of Long-Acting Injectable (LAI) Antipsychotic or Neuroactive Drug–Pamoate Complexes Requiring Maximal Release Duration

When developing a long-acting injectable formulation of a basic drug substance (e.g., haloperidol, aripiprazole, olanzapine, ketamine, or memantine), the pamoate salt form consistently outperforms alternative hydrophobic counterions (stearate, palmitate, oleate) in both solubility suppression and release-duration extension [1][2]. Within the pamoate salt class, selecting dilithium pamoate as the reagent offers two quantifiable advantages over the more common disodium salt: (i) approximately 3.4-fold lower aqueous solubility of the reagent itself, enabling more controlled precipitation kinetics during salt formation [3]; and (ii) approximately 8% higher pamoate mass fraction (96.5% vs. 89.4%), improving atom economy in scale-up . These factors make dilithium pamoate the preferred reagent when the target product profile demands the slowest possible dissolution rate and highest batch-to-batch crystallinity consistency.

Crystal Engineering of Poorly Soluble Drug–Pamoate Salts with Tailored Polymorphic Forms

For research programs investigating polymorphic diversity in drug–pamoate complexes, the lithium counterion's substantially smaller ionic radius (0.76 Å vs. 1.02 Å for sodium) and higher charge density offer a distinct crystal-engineering lever [4]. The pamoate dianion can adopt multiple hydrogen-bonding motifs and packing arrangements depending on the accompanying cation, as demonstrated by the growing library of pamoate salt structures in the Cambridge Structural Database [5]. Using dilithium pamoate rather than disodium pamoate as the salt-forming reagent may yield novel crystalline phases with different dissolution profiles, providing intellectual property opportunities and formulation optimization pathways not accessible with the sodium analog [5].

Dual-Function Formulations Combining Sustained Release with GPR35-Mediated Pharmacological Activity

In preclinical research exploring the antinociceptive and anti-inflammatory effects of GPR35 agonism via pamoate salts, dilithium pamoate enables a dual-function approach: the pamoate dianion serves both as the sustained-release counterion for the primary drug substance and as a GPR35 agonist (EC50 79 nM) that may contribute complementary therapeutic effects . The lower aqueous solubility of the dilithium salt (≥25 mg/mL) compared to the disodium salt (86 mg/mL) can provide a more gradual local exposure of the pamoate pharmacophore, potentially prolonging GPR35-mediated signaling at the injection site [3]. This dual functionality cannot be replicated with non-pamoate counterions such as stearate or palmitate, which lack GPR35 activity.

Lithium-Compatibility Applications: Salt Formation with Lithium-Sensitive or Sodium-Incompatible Drug Substances

Certain drug substances or formulation matrices are incompatible with sodium ions—for example, ion-sensitive hydrogels, specific lyophilized formulations where sodium counterions may crystallize and damage the cake structure, or drug substances where residual sodium levels are tightly controlled for regulatory reasons. In such cases, dilithium pamoate provides a direct replacement that preserves the proven sustained-release performance of the pamoate anion (99.6% solubility reduction vs. free base; 1250-fold reduction vs. hydrochloride [1][2]) while eliminating sodium from the formulation. The approximately 8% higher pamoate mass fraction of the dilithium salt also reduces the total mass of counterion reagent required, which can be advantageous for high-concentration formulations where excipient load must be minimized .

Quote Request

Request a Quote for 2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy-, dilithium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.